{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
CAS No.: 1185126-47-9
Cat. No.: VC8055731
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19
* For research use only. Not for human or veterinary use.
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride - 1185126-47-9](/images/structure/VC8055731.png)
Specification
CAS No. | 1185126-47-9 |
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Molecular Formula | C11H20Cl2N2 |
Molecular Weight | 251.19 |
IUPAC Name | 1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H |
Standard InChI Key | CHAPKYHJVNAGSW-UHFFFAOYSA-N |
SMILES | CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl |
Canonical SMILES | CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS RN: 1185126-47-9) is an aromatic amine salt with the molecular formula CHClN and a molecular weight of 249.18 g/mol . Its IUPAC name is N-methyl-1-[4-(dimethylaminomethyl)phenyl]methanamine dihydrochloride, reflecting the substitution pattern on the benzyl ring (Figure 1). The compound features:
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A benzyl group with a dimethylaminomethyl substituent at the para position.
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A methylamine group attached to the benzyl carbon.
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Two hydrochloride counterions, which protonate the amine groups, enhancing water solubility .
Synonyms:
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(4-[(Dimethylamino)methyl]benzyl)methylamine dihydrochloride
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4-(Dimethylaminomethyl)-N-methylbenzylamine dihydrochloride
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N-Methyl-4-(dimethylaminomethyl)benzylamine dihydrochloride .
Synthesis and Purification
The synthesis of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves a multi-step process:
Preparation of the Base Amine
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Nucleophilic Substitution: Reacting 4-(bromomethyl)benzyl chloride with dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C yields the tertiary amine intermediate, (4-dimethylaminomethyl-benzyl)-methyl-amine.
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Methylation: The primary amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Salt Formation
The free base is treated with hydrochloric acid in a solvent such as ethanol or acetone, resulting in precipitation of the dihydrochloride salt. Purification via recrystallization from ethylmethylketone or tert-butyl methyl ether yields the final product with >99% purity .
Physicochemical Properties
Key properties of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride include:
The compound’s basic nitrogen atoms (pKa ~9.7) facilitate protonation under physiological conditions, influencing its pharmacokinetic behavior .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride serves as a precursor in synthesizing:
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Tyrosine Kinase Inhibitors: Analogous structures are key in compounds targeting HER2 and Abl kinases, with applications in cancer therapy .
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Neurotransmitter Analogs: Structural similarity to psychoactive amines suggests potential in central nervous system drug development.
Catalytic Applications
The dimethylamino group enhances metal coordination, making the compound a ligand in palladium- and platinum-catalyzed reactions, such as cross-couplings and oxidations .
Hazard Class | Category | Signal Word |
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Skin Irritation | Category 2 | Warning |
Eye Irritation | Category 2 | Warning |
Respiratory Irritation | Category 3 | Warning |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coat.
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First Aid: Flush eyes/skin with water; seek medical attention for inhalation exposure .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DO): δ 7.45 (d, 2H, ArH), 7.32 (d, 2H, ArH), 4.12 (s, 2H, CHN), 3.45 (s, 2H, CHNH), 2.85 (s, 6H, N(CH)), 2.60 (s, 3H, NHCH) .
High-Performance Liquid Chromatography (HPLC)
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